3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime
Description
Properties
IUPAC Name |
(2E,3E)-3-methoxyimino-2-[(4-nitrophenyl)hydrazinylidene]-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-30-23-15-21(25-24-19-11-13-20(14-12-19)26(28)29)22(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,24H,1H3/b23-15+,25-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVZYCPMNZKBG-KOVWYDNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime, also known by its CAS number 866048-96-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C22H18N4O4
- Molecular Weight : 402.40 g/mol
- Structure : The compound contains a biphenyl moiety and a nitrophenyl hydrazone structure, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that derivatives of hydrazones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression .
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial properties. Studies have shown that hydrazone derivatives can exhibit activity against a range of bacterial strains, suggesting potential as therapeutic agents in treating infections .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed at concentrations above 50 µg/mL |
| Escherichia coli | Moderate activity with MIC values around 100 µg/mL |
The biological activity of this compound is thought to be mediated through:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
- Inhibition of Enzymatic Pathways : Interference with key enzymes involved in cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A study conducted on a series of hydrazone compounds similar to the target compound revealed significant inhibition of cell proliferation in human breast cancer cell lines. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various hydrazone derivatives against common pathogens. The results indicated that certain structural modifications enhanced antibacterial activity, providing insights into potential drug design strategies .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime exhibit promising anticancer properties. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For instance, a related hydrazone compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the biphenyl structure could enhance efficacy .
Antimicrobial Properties
Hydrazone derivatives are also noted for their antimicrobial activities. The presence of nitrophenyl groups enhances the lipophilicity of the compounds, allowing better penetration into microbial membranes. This has been documented in studies where similar compounds showed activity against both Gram-positive and Gram-negative bacteria .
Organic Electronics
The compound's unique structure makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The biphenyl moiety contributes to the compound's electronic properties, which can be tuned for better charge transport and emission characteristics .
Dye-Sensitized Solar Cells
Another application is in dye-sensitized solar cells (DSSCs). The compound can potentially serve as a sensitizer due to its ability to absorb visible light and convert it into electrical energy. Research has indicated that modifications to hydrazone structures can improve the efficiency of DSSCs significantly .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Condensation Reactions : The initial step involves the condensation of appropriate aldehydes with hydrazines to form hydrazones.
- Oxime Formation : Subsequent reaction with methoxyamine leads to the formation of the O-methyloxime derivative.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Activity
In a study published by Journal of Medicinal Chemistry, a series of hydrazone derivatives were tested against various cancer cell lines. One derivative showed IC50 values in low micromolar ranges, indicating potent anticancer activity attributed to its ability to induce oxidative stress in cancer cells .
Case Study 2: Antimicrobial Efficacy
A research group published findings on several nitrophenyl-hydrazone derivatives demonstrating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that suggested modifications could enhance efficacy further .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its biphenyl and nitro-substituted hydrazone groups, differentiating it from analogs with simpler aryl or halogen substituents. Key comparisons include:
*Calculated based on molecular formula.
Key Comparative Insights
- Isomerism : Unlike the thiazole-based biphenyl analog in (pure Z-isomer), the target compound’s (E)-configuration may influence its reactivity and biological interactions .
- Functional Group Impact : Replacing the O-methyloxime with a nitrile () or carboxylic acid () alters polarity and hydrogen-bonding capacity, affecting solubility and pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
